molecular formula C10H7ClN2O B6241220 5-chloro-2-isocyanato-1-methyl-1H-indole CAS No. 2649065-37-0

5-chloro-2-isocyanato-1-methyl-1H-indole

Cat. No.: B6241220
CAS No.: 2649065-37-0
M. Wt: 206.63 g/mol
InChI Key: RUCDOBYUYRPMDW-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Nucleus as a Privileged Scaffold

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry and natural product synthesis. ijpsr.comnih.govmdpi.com It is a key structural motif in a vast array of biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin. nih.gov The unique electronic properties and the ability of the indole nitrogen to act as a hydrogen bond donor contribute to its capacity to interact with a wide range of biological targets. researchgate.net

The indole scaffold's "privileged" status stems from its frequent appearance in molecules that exhibit potent and diverse pharmacological activities, such as anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov Its structural rigidity and the possibility for substitution at various positions allow for the fine-tuning of a molecule's steric and electronic properties to optimize binding to biological receptors. nih.gov Consequently, the indole nucleus is a highly sought-after template in the design and discovery of new therapeutic agents. ijpsr.com

Role of the Isocyanato Functional Group as a Versatile Synthetic Intermediate

The isocyanate functional group (–N=C=O) is a highly reactive electrophile, making it an exceptionally versatile intermediate in organic synthesis. wikipedia.orgyoutube.com Its reactivity is driven by the electron-deficient central carbon atom, which readily reacts with a wide variety of nucleophiles. wikipedia.orgyoutube.com Key reactions include:

Reaction with alcohols to form carbamates (urethanes).

Reaction with amines to generate ureas.

Reaction with water to produce an unstable carbamic acid, which decomposes to an amine and carbon dioxide. youtube.com

This reactivity is harnessed in the production of a wide range of commercially important materials, most notably polyurethanes, which are formed from the reaction of diisocyanates with polyols. youtube.comresearchgate.net In the context of drug discovery and fine chemical synthesis, the isocyanate group serves as a critical linchpin for linking different molecular fragments, enabling the construction of complex molecules with desired biological or material properties. acs.org The synthesis of isocyanates is often achieved through phosgenation of amines or via rearrangement reactions like the Curtius and Schmidt rearrangements. wikipedia.org More recent, non-phosgene methods are also being developed. acs.org

Contextualization of 5-chloro-2-isocyanato-1-methyl-1H-indole within Indole and Isocyanate Chemistry

The compound this compound integrates the key features of both the indole scaffold and the isocyanate functional group. The indole core is substituted at several key positions:

A chloro group at the 5-position of the benzene ring, which can significantly influence the electronic properties of the indole system and its metabolic stability.

A methyl group at the 1-position (the indole nitrogen), which protects this position from reaction and can alter the molecule's lipophilicity and steric profile.

An isocyanate group at the 2-position , a less common substitution site for electrophilic attack on the indole ring, which typically occurs at the 3-position. bhu.ac.in This specific placement makes it a unique building block for further chemical elaboration.

Below is a table summarizing the key properties of this compound.

PropertyValue
Molecular Formula C₁₀H₇ClN₂O
Molecular Weight 206.63 g/mol
Canonical SMILES CN1C2=C(C=C(C=C2)Cl)C=C1N=C=O
InChI Key RUCDOBYUYRPMDW-UHFFFAOYSA-N
Predicted XlogP 3.8
Data sourced from PubChem. uni.lu

Overview of Research Directions for Novel Isocyanatoindole Derivatives

Research into novel isocyanatoindole derivatives is driven by the quest for new molecules with unique biological activities and material properties. Key research directions include:

Synthesis of Novel Derivatives: The development of efficient and regioselective methods to synthesize isocyanatoindoles is a primary focus. This includes exploring different catalysts and reaction conditions for the functionalization of the indole nucleus with isocyanates. cardiff.ac.ukrsc.org

Medicinal Chemistry Applications: Given the privileged nature of the indole scaffold, a major research avenue is the synthesis of libraries of urea (B33335) and carbamate (B1207046) derivatives from isocyanatoindoles for screening against various biological targets. These derivatives are being investigated as potential anticancer, anti-inflammatory, and antiviral agents. nih.govresearchgate.net

Material Science: The ability of isocyanates to form polymers could be exploited to create novel indole-containing polymers with unique optical, electronic, or thermal properties.

Mechanistic Studies: Investigating the reactivity and reaction mechanisms of isocyanatoindoles will provide a deeper understanding of their chemical behavior and enable the design of more sophisticated synthetic strategies. acs.org

The exploration of compounds like this compound and its analogs continues to be a vibrant area of research, promising new discoveries in both fundamental and applied chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2649065-37-0

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

5-chloro-2-isocyanato-1-methylindole

InChI

InChI=1S/C10H7ClN2O/c1-13-9-3-2-8(11)4-7(9)5-10(13)12-6-14/h2-5H,1H3

InChI Key

RUCDOBYUYRPMDW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C=C1N=C=O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 2 Isocyanato 1 Methyl 1h Indole

Retrosynthetic Analysis and Strategic Disconnections for the Indole (B1671886) Core

Retrosynthetic analysis of 5-chloro-2-isocyanato-1-methyl-1H-indole dictates a logical disassembly of the molecule to identify plausible synthetic pathways. The most apparent disconnection is at the C2-isocyanate bond, which points to a 2-amino-5-chloro-1-methyl-1H-indole as the immediate precursor. This transformation is typically achieved via phosgenation or reaction with a phosgene (B1210022) equivalent.

Further analysis of the 2-aminoindole intermediate suggests two primary strategic disconnections on the indole scaffold itself:

The N1-methyl bond, leading back to 2-amino-5-chloro-1H-indole.

The C5-chloro bond, suggesting a precursor such as 2-amino-1-methyl-1H-indole.

These disconnections highlight two main challenges in the synthesis: the construction of the substituted indole core and the regioselective introduction of the chloro and methyl groups. The forward synthesis must therefore address the assembly of the 5-chloro-1-methyl-1H-indole scaffold, followed by the installation of the amino group at the C2 position, and its subsequent conversion to the isocyanate.

Accessing the 5-Chloro-1-methyl-1H-indole Scaffold

The synthesis of the core 5-chloro-1-methyl-1H-indole structure can be approached through several established and modern synthetic methods. These routes either build the indole ring with the substituents already in place or involve the functionalization of a pre-formed indole ring.

Modern Adaptations of Classical Indole Syntheses (e.g., Fischer, Leimgruber-Batcho, Bartoli)

Classical indole syntheses remain powerful tools for constructing substituted indoles, and their modern adaptations offer improved yields and broader substrate scopes.

Fischer Indole Synthesis : This method involves the acid-catalyzed cyclization of an arylhydrazone. wikipedia.orgbyjus.com To obtain the desired product, one would start with a (4-chlorophenyl)hydrazine, which would need to be N-methylated, and react it with a suitable carbonyl compound. The reaction proceeds through the formation of a phenylhydrazone, which undergoes a nih.govnih.gov-sigmatropic rearrangement and subsequent elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgbyjus.com The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial. wikipedia.org While traditionally requiring high temperatures, modern variations have been developed to proceed under milder conditions. organic-chemistry.org

Leimgruber-Batcho Indole Synthesis : This two-step process is a popular alternative to the Fischer synthesis, starting from an o-nitrotoluene derivative. wikipedia.org For the target scaffold, 4-chloro-2-nitrotoluene (B43163) would be the starting material. This is first reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and often an amine like pyrrolidine (B122466) to form a reactive enamine intermediate. wikipedia.orgresearchgate.net The second step is a reductive cyclization of this enamine, using reducing agents like Raney nickel with hydrazine (B178648), palladium on carbon (Pd/C) with hydrogen, or stannous chloride, to yield the indole. wikipedia.orgclockss.org This method is advantageous as many substituted o-nitrotoluenes are commercially available and the reactions generally provide high yields under mild conditions. wikipedia.org One-pot modifications of this reaction have been developed to streamline the synthesis. journalijar.com Following the indole formation, N-methylation would be required to complete the scaffold.

Bartoli Indole Synthesis : This reaction is particularly useful for synthesizing 7-substituted indoles but can be adapted for other substitution patterns. wikipedia.orgpharmaguideline.com It involves the reaction of an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent. wikipedia.orgjk-sci.com To form a 5-chloroindole, a starting material like 1-chloro-2-methyl-3-nitrobenzene could potentially be used, though the regiochemical outcome would need careful consideration. The presence of a bulky ortho substituent on the nitroarene generally improves reaction yields. wikipedia.orgjk-sci.com The mechanism involves the formation of a nitrosoarene intermediate, a nih.govnih.gov-sigmatropic rearrangement, and subsequent cyclization. wikipedia.orgquimicaorganica.org

Table 1: Comparison of Classical Indole Synthesis Strategies
Synthesis MethodTypical Starting MaterialsKey FeaturesRelevant Citations
Fischer Indole Synthesis(Substituted) Phenylhydrazine (B124118) and an aldehyde or ketoneAcid-catalyzed cyclization of an arylhydrazone; versatile for 2,3-disubstituted indoles. wikipedia.orgbyjus.com
Leimgruber-Batcho Indole Synthesiso-Nitrotoluene derivative and DMF-DMATwo-step process involving enamine formation and reductive cyclization; high yields under mild conditions. wikipedia.orgresearchgate.net
Bartoli Indole Synthesisortho-Substituted nitroarene and vinyl Grignard reagentRequires multiple equivalents of Grignard reagent; particularly effective for 7-substituted indoles. wikipedia.orgjk-sci.comsynarchive.com
Metal-Catalyzed Indole Annulation Strategies

Modern organic synthesis has seen the rise of transition metal-catalyzed reactions for the construction of heterocyclic rings. These methods offer alternative pathways to indoles, often with high efficiency and regioselectivity. Various metal catalysts, including those based on palladium, copper, rhodium, and cobalt, have been employed for indole synthesis through C-H activation, cross-coupling, and cyclization reactions. For instance, copper-catalyzed systems have been developed for the regioselective C5–H alkylation of indoles, demonstrating the feasibility of functionalizing the benzene (B151609) ring of the indole core directly. nih.gov

Regioselective Functionalization at the 5-Position and N1-Methylation

An alternative to constructing the indole ring with the substituents in place is to perform regioselective functionalization on a simpler indole precursor. This strategy involves two key transformations: chlorination at the C5 position and methylation at the N1 position. The order of these steps can be varied.

Regioselective Chlorination : The indole nucleus is electron-rich, making it susceptible to electrophilic substitution, with the C3 position being the most reactive. bhu.ac.in To achieve chlorination at the C5 position, the C3 position may need to be blocked, or specific directing groups and reaction conditions must be employed. For example, copper-catalyzed methods have been developed for the regioselective C2-chlorination of indoles using a directing group. rsc.org For C5-chlorination, specific reagents like cyanuric chloride have been used for the chlorination of related structures such as 2-amino-3-methylbenzoic acid. patsnap.com

N1-Methylation : The methylation of the indole nitrogen can be achieved using various methylating agents. Common methods include the use of methyl iodide or dimethyl sulfate (B86663) in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF). nih.gov More modern and selective methods utilize reagents like phenyl trimethylammonium iodide, which offers excellent monomethylation of the indole nitrogen under mild basic conditions. nih.gov The choice of base and methylating agent is critical to avoid competing C-alkylation.

Table 2: Selected Methods for Indole Functionalization
TransformationReagents and ConditionsKey AspectsRelevant Citations
N1-MethylationMethyl iodide, NaH, in DMFClassical method for N-alkylation of indoles. nih.gov
N1-MethylationPhenyl trimethylammonium iodide, baseProvides excellent monoselectivity for N-methylation under mild conditions. nih.gov
C5-ChlorinationCyanuric chlorideUsed for regioselective chlorination of related aromatic amines. patsnap.com

Strategies for Introducing the Isocyanato Group at the C2 Position

The final key transformation in the synthesis of the target molecule is the conversion of a C2-amino group into an isocyanate.

Phosgenation or Phosgene Equivalents (e.g., Triphosgene) of C2-Aminoindole Precursors

The standard method for synthesizing isocyanates is the reaction of a primary amine with phosgene (COCl₂) or one of its safer, solid or liquid equivalents like triphosgene (B27547) or diphosgene. google.com Triphosgene, a stable crystalline solid, is often preferred as it is less hazardous to handle than gaseous phosgene but decomposes to generate phosgene in situ. nih.govresearchgate.net

The synthesis requires a precursor, 2-amino-5-chloro-1-methyl-1H-indole . The synthesis of 2-aminoindoles can be challenging, but various methods exist. nih.gov Once the 2-aminoindole precursor is obtained, it is reacted with a phosgene equivalent. Typically, about one-third of a molar equivalent of triphosgene is used for each equivalent of the amine. orgsyn.org The reaction is generally carried out in an inert solvent, such as dichloromethane, in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl generated during the reaction. orgsyn.org


Curtius Rearrangement from C2-Carboxylic Acid Derivatives

The Curtius rearrangement is a robust and widely utilized method for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. nih.govrsc.org This thermal decomposition reaction is known for its versatility and tolerance of various functional groups, making it a suitable pathway for the synthesis of this compound. nih.gov The reaction proceeds through a concerted mechanism, avoiding the formation of a free acyl nitrene and ensuring the retention of the substituent's configuration. wikipedia.org

The logical precursor for this synthesis is 5-chloro-1-methyl-1H-indole-2-carboxylic acid. The process involves two primary steps:

Formation of the Acyl Azide: The carboxylic acid is first converted into a reactive derivative, such as an acyl chloride or by using an activating agent. This intermediate is then reacted with an azide source, like sodium azide, to yield the 5-chloro-1-methyl-1H-indole-2-carbonyl azide. nih.gov

Thermal Rearrangement: The resulting acyl azide is heated in an inert solvent. It undergoes rearrangement, losing a molecule of nitrogen gas (N₂) to form the target isocyanate, this compound. wikipedia.orgorganic-chemistry.org

The isocyanate product is typically not isolated due to its reactivity but is often trapped in situ with a nucleophile, such as an alcohol or an amine, to form a more stable carbamate (B1207046) or urea (B33335) derivative, respectively. nih.govwikipedia.org

Table 1: Proposed Reagents for Curtius Rearrangement

Step Precursor Reagents Intermediate/Product Purpose
1 5-chloro-1-methyl-1H-indole-2-carboxylic acid 1. Oxalyl chloride or SOCl₂2. Sodium azide (NaN₃) 5-chloro-1-methyl-1H-indole-2-carbonyl azide Conversion of carboxylic acid to the key acyl azide intermediate.

| 2 | 5-chloro-1-methyl-1H-indole-2-carbonyl azide | Heat (Δ) in an inert solvent (e.g., toluene) | this compound | Thermal decomposition and rearrangement to the final isocyanate. |

Direct C–H Isocyanation Methodologies (Theoretical Considerations)

Direct C–H isocyanation represents a modern, atom-economical approach to synthesis, though its application for generating 2-isocyanatoindoles is largely theoretical and not yet standard practice. This methodology would involve the direct conversion of the C2-H bond of 5-chloro-1-methyl-1H-indole into an isocyanate group, bypassing the need for a pre-functionalized precursor like a carboxylic acid.

While direct C-H functionalization of indoles is an active area of research, including amidation and coupling with carbonyl compounds, direct isocyanation remains a significant challenge. researchgate.netnih.gov Theoretical approaches could involve:

Metal-Catalyzed C-H Activation: A transition metal catalyst (e.g., palladium, rhodium, or copper) could selectively activate the C2-H bond of the indole. The resulting organometallic intermediate could then, in theory, be trapped by an electrophilic isocyanate source or a surrogate.

C-H Insertion Reactions: Another possibility involves the generation of a reactive nitrene species that inserts into the C2-H bond. However, controlling the selectivity and preventing side reactions, such as dimerization or reaction at other positions on the indole ring, would be critical.

These potential routes are currently speculative and would require significant methodological development to overcome challenges related to catalyst efficiency, substrate scope, and regioselectivity.

Optimization of Reaction Conditions and Yield for Precursor Synthesis

Key optimization steps include:

N-Methylation: The indole nitrogen must be methylated. This is typically achieved using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base. The choice of base and solvent is crucial to ensure complete methylation without side reactions.

C2-Carboxylation: Introducing the carboxylic acid group at the C2 position is the most critical step. Methods include:

Lithiation followed by Quenching: Deprotonation at the C2 position with a strong organolithium base (e.g., n-BuLi) at low temperature, followed by quenching with solid carbon dioxide (dry ice).

Vilsmeier-Haack type reaction: This would introduce a formyl group at C2, which would then need to be oxidized to the carboxylic acid.

Table 2: Optimization Parameters for Precursor Synthesis

Reaction Step Parameter to Optimize Options & Considerations Potential Impact on Yield
N-Methylation Base NaH, K₂CO₃, Cs₂CO₃ Stronger bases (NaH) can ensure complete deprotonation but require anhydrous conditions. Weaker bases may require higher temperatures.
N-Methylation Solvent DMF, THF, Acetonitrile (B52724) Polar aprotic solvents like DMF typically facilitate these reactions.
C2-Carboxylation Method Lithiation/CO₂, Grignard/CO₂, Friedel-Crafts Acylation Direct lithiation is often highly efficient but requires stringent anhydrous, low-temperature conditions.

| C2-Carboxylation | Temperature | -78 °C to Room Temp | Low temperatures are critical for organometallic intermediates to prevent side reactions and decomposition. |

Purification and Isolation Techniques for Reactive Intermediates

The target compound, this compound, is a highly reactive intermediate. The isocyanate functional group (-NCO) is a potent electrophile, readily attacked by various nucleophiles, including water, alcohols, and amines. organic-chemistry.org This reactivity necessitates specialized handling and purification techniques.

Anhydrous Conditions: All steps involving the handling of the isocyanate must be performed under strictly anhydrous conditions to prevent its rapid hydrolysis into an unstable carbamic acid, which would then decarboxylate to form the corresponding amine. organic-chemistry.org

In Situ Trapping: The most common strategy to manage the reactivity of isocyanates is to use them in situ. organic-chemistry.org After the Curtius rearrangement is complete, a nucleophile (e.g., tert-butanol) can be added directly to the reaction mixture to trap the isocyanate as a stable and easily purifiable carbamate derivative. nih.gov

Distillation: For instances where the isolation of the pure isocyanate is necessary, physical purification methods are employed. Distillation, particularly under reduced pressure, can be effective. A specialized technique like thin-film evaporation is well-suited for heat-sensitive and reactive compounds, as it minimizes thermal exposure by distributing the crude product over a heated surface for a very short time. google.com This allows the volatile isocyanate to be separated from non-volatile polymeric residues that often form as byproducts. google.com

Chromatography: If chromatography is required, it must be performed using an anhydrous mobile phase and a deactivated stationary phase (e.g., silica (B1680970) gel treated with a silylating agent) to prevent decomposition on the column.

Ultimately, the high reactivity of the isocyanate group dictates that its purification and isolation are challenging and often circumvented by immediate use in a subsequent reaction step.

Chemical Reactivity and Transformation Pathways of 5 Chloro 2 Isocyanato 1 Methyl 1h Indole

Nucleophilic Addition Reactions of the Isocyanato Moiety

The primary mode of reaction for 5-chloro-2-isocyanato-1-methyl-1H-indole involves the nucleophilic addition to the cumulative double bonds of the isocyanato group (-N=C=O). A diverse range of nucleophiles can participate in these reactions, leading to the formation of stable adducts.

Isocyanates readily react with alcohols and phenols to produce carbamates. This reaction is of significant industrial and synthetic importance. researchgate.netgoogle.comacs.org The reaction of this compound with an alcohol or phenol (B47542) would proceed through the nucleophilic attack of the hydroxyl oxygen on the isocyanate carbon, followed by proton transfer to the nitrogen atom.

The presence of the electron-withdrawing chloro group on the indole (B1671886) ring is expected to enhance the electrophilicity of the isocyanate carbon, potentially increasing the reaction rate compared to an unsubstituted indole isocyanate. The general reaction is often catalyzed by tertiary amines or metal salts. google.com

Table 1: Representative Reactions of Isocyanates with Alcohols and Phenols

IsocyanateAlcohol/PhenolProduct
Phenyl IsocyanateEthanolEthyl N-phenylcarbamate
Methyl IsocyanatePhenolPhenyl N-methylcarbamate
This compoundMethanol (Predicted)Methyl (5-chloro-1-methyl-1H-indol-2-yl)carbamate

This table presents generalized reactions of isocyanates. The specific reaction for this compound is a predicted outcome based on established chemical principles.

The reaction of isocyanates with primary or secondary amines is a rapid and efficient method for the synthesis of substituted ureas. cardiff.ac.ukorganic-chemistry.org This reaction is a cornerstone of polyurethane chemistry and is widely used in organic synthesis. The lone pair of the amine nitrogen acts as the nucleophile, attacking the isocyanate carbon to form a stable urea (B33335) linkage.

For this compound, reaction with a primary or secondary amine would yield a urea derivative with the indole moiety on one nitrogen and the substituent from the amine on the other. Research on the amidation of indoles with isocyanates, often catalyzed by Lewis acids like boron trichloride, has shown that N-carboxamidation can proceed in high yields. cardiff.ac.uk

Table 2: Formation of Substituted Ureas from Isocyanates and Amines

IsocyanateAmineProduct
Phenyl IsocyanateAniline1,3-Diphenylurea
Methyl IsocyanateDiethylamine1,1-Diethyl-3-methylurea
This compoundPropylamine (Predicted)1-(5-chloro-1-methyl-1H-indol-2-yl)-3-propylurea

This table illustrates the general reaction for the formation of substituted ureas. The specific product for this compound is a predicted outcome.

Isocyanates react with water to form an unstable carbamic acid intermediate. This intermediate readily undergoes decarboxylation to yield a primary amine and carbon dioxide. In the case of this compound, this hydrolysis pathway would lead to the formation of 5-chloro-1-methyl-1H-indol-2-amine. nih.gov This reaction can be catalyzed by acids or bases. The resulting amine is often more reactive than the initial isocyanate and can react with another molecule of the isocyanate to form a disubstituted urea as a byproduct.

Hydration: this compound + H₂O → [5-chloro-1-methyl-1H-indol-2-yl)carbamic acid]

Decarboxylation: [5-chloro-1-methyl-1H-indol-2-yl)carbamic acid] → 5-chloro-1-methyl-1H-indol-2-amine + CO₂

In a reaction analogous to that with alcohols, isocyanates react with thiols to form thiocarbamates. beilstein-journals.orgresearchgate.net The sulfur atom of the thiol acts as the nucleophile, attacking the isocyanate carbon. These reactions can often be carried out under catalyst- and solvent-free conditions, although catalysts can be employed to increase the reaction rate. researchgate.net The reaction of this compound with a thiol would yield the corresponding S-alkyl or S-aryl (5-chloro-1-methyl-1H-indol-2-yl)thiocarbamate.

Table 3: Synthesis of Thiocarbamates from Isocyanates and Thiols

IsocyanateThiolProduct
Phenyl IsocyanateEthanethiolS-Ethyl phenylthiocarbamate
Tolyl IsocyanateThiophenolS-Phenyl tolylthiocarbamate
This compoundButanethiol (Predicted)S-Butyl (5-chloro-1-methyl-1H-indol-2-yl)thiocarbamate

This table provides representative examples of thiocarbamate synthesis. The specific product for this compound is a predicted outcome.

Isocyanates also react with hydrazine (B178648) and its derivatives to form semicarbazides. Similarly, hydroxylamine (B1172632) can react with isocyanates to yield N-hydroxyureas. The reaction of 1-chloro-4-methyl-5H-pyridazino[4,5-b]indole with hydrazine has been shown to result in the replacement of the chloro group with a hydrazino group. mdpi.comnih.gov By analogy, the isocyanato group of this compound is expected to be highly reactive towards hydrazine. The initial nucleophilic attack would occur from one of the nitrogen atoms of hydrazine onto the isocyanate carbon.

The reaction with hydroxylamine would proceed in a similar fashion, with the nitrogen atom of hydroxylamine being the more nucleophilic center compared to the oxygen atom.

Cycloaddition Chemistry of the Isocyanato Group

The carbon-nitrogen double bond of the isocyanato group can participate in cycloaddition reactions, although this is a less common reaction pathway compared to nucleophilic addition. Isocyanates can act as dienophiles in Diels-Alder reactions, particularly when the diene is electron-rich. wikipedia.orglibretexts.orglibretexts.org The C=N bond of the isocyanate would be the 2π component in a [4+2] cycloaddition.

For this compound, the electron-withdrawing nature of the isocyanate group and the chloro substituent would make the C=N bond more dienophilic. Therefore, it is conceivable that it could undergo cycloaddition reactions with highly reactive, electron-rich dienes. However, there are no specific reports of such reactions for this particular compound in the available literature. Isocyanates can also undergo [2+2] cycloadditions with electron-rich alkenes, often photochemically, to form β-lactams. slideshare.netyoutube.com

[2+2] Cycloadditions with Olefins and Ketenes

The isocyanate group can participate in [2+2] cycloaddition reactions. Thermally, the reaction of an isocyanate with an alkene is generally unfavorable. However, photochemical [2+2] cycloadditions are a known pathway for forming four-membered rings. rsc.orgnih.gov In the case of this compound, a photocatalytic [2+2] cycloaddition with an olefin could potentially lead to the formation of a cyclobutane-fused indoline. This reaction would likely be initiated by the photoexcitation of the indole ring, which then reacts with the olefin. The regioselectivity and stereoselectivity of such a reaction would be influenced by the electronic nature of the olefin and the steric hindrance around the indole.

Ketenes are known to undergo thermal [2+2] cycloadditions with a variety of double bonds. The reaction of this compound with a ketene (B1206846) would be expected to yield a β-lactam fused to the indole core. The high reactivity of the ketene would likely favor this cycloaddition pathway. Mechanistically, these reactions can proceed through a concerted or stepwise pathway, depending on the specific reactants and conditions. A mechanically induced retro [2+2] cycloaddition has also been reported for a 1,2-diazetidinone mechanophore, leading to the formation of an isocyanate and an imine, highlighting the reversible nature of such cycloadditions under specific conditions. rsc.org

[4+2] Cycloadditions (e.g., with Dienes)

The indole nucleus can act as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. researchgate.netrsc.org The C2-C3 double bond of the indole can react with a suitable dienophile. For this compound, the isocyanato group at the C2 position would significantly influence the electron density of this double bond. Given that the isocyanate group is electron-withdrawing, it would render the indole less nucleophilic and potentially a better diene in inverse-electron-demand Diels-Alder reactions.

Conversely, the isocyanate group itself contains a C=N double bond that could act as a dienophile in a [4+2] cycloaddition with a conjugated diene. This would lead to the formation of a six-membered heterocyclic ring fused to the indole. The regioselectivity of this reaction would be governed by the electronic and steric properties of the diene and the isocyanate.

Reactions with Imines and Other Heteroatom-Containing Multiple Bonds

Isocyanates readily react with imines. beilstein-journals.orgnih.gov The reaction between this compound and an imine could proceed via a [2+2] cycloaddition to form a 1,3-diazetidin-2-one ring or through a stepwise mechanism involving nucleophilic attack of the imine nitrogen on the isocyanate carbon. The outcome of the reaction can be influenced by the presence of catalysts, such as Lewis acids, which can activate the imine. Asymmetric Friedel-Crafts reactions of indoles with imines have been reported, catalyzed by organic catalysts, leading to optically active 3-indolyl-methanamines. nih.gov

Reactions with other heteroatom-containing multiple bonds are also anticipated. For example, the reaction with carbodiimides could lead to the formation of ureas after rearrangement, and reactions with nitriles could potentially lead to the formation of six-membered heterocyclic rings after cyclization and rearrangement.

Electrophilic and Nucleophilic Behavior of the Indole Ring System

Regioselective Reactions of the Indole Core in the Presence of the Isocyanato Group

The indole ring is known to undergo electrophilic substitution, typically at the C3 position due to its higher electron density. However, the presence of substituents can alter this regioselectivity. In this compound, the 1-methyl group increases the electron density of the ring, while the 5-chloro and 2-isocyanato groups are electron-withdrawing.

Nucleophilic aromatic substitution on the benzene (B151609) ring of the indole is generally difficult but can occur under harsh conditions or if activated by strongly electron-withdrawing groups. The 5-chloro substituent could potentially be displaced by a strong nucleophile, although such reactions are not common for simple haloindoles.

Influence of the Isocyanato Group on Electron Density and Reactivity Profiles of the Indole

The isocyanate group is a strong electron-withdrawing group. Its presence at the C2 position of the indole ring has a significant impact on the electron density and reactivity of the entire molecule. The electron density of the isocyanate group itself is polarized, with the carbon atom being electrophilic and the oxygen and nitrogen atoms having higher electron density. researchgate.net

The electrophilic character of the isocyanate carbon is the dominant feature of the molecule's reactivity. It will readily react with nucleophiles such as alcohols, amines, and water. researchgate.net The electron-withdrawing nature of the 5-chloro substituent would further enhance the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack.

Mechanistic Investigations of Key Transformations

While no specific mechanistic studies for reactions of this compound have been found, the mechanisms of related reactions can be inferred.

The [2+2] cycloaddition of isocyanates with alkenes can proceed through a concerted [π2s + π2a] pathway, which is thermally allowed but often has a high activation barrier, or a stepwise mechanism involving a zwitterionic intermediate. Photochemical [2+2] cycloadditions typically proceed through a triplet excited state. rsc.orgnih.gov

The reaction of isocyanates with imines can also be stepwise, initiated by the nucleophilic attack of the imine nitrogen on the isocyanate carbon to form a zwitterionic intermediate. This intermediate can then cyclize to form the four-membered ring. nih.gov Theoretical studies on the reaction of isocyanates with imines have explored the reasons why [2+2] cycloaddition may not occur under certain (e.g., Pd-activation) conditions. researchgate.net

Electrophilic substitution on the indole ring proceeds via a standard electrophilic aromatic substitution mechanism, involving the formation of a resonance-stabilized cationic intermediate (a sigma complex). The regioselectivity is determined by the relative stability of the possible intermediates. nih.gov

Kinetics and Thermodynamics of Isocyanate-Involved Reactions

Reactions of isocyanates, such as phenyl isocyanate, with nucleophiles like alcohols or thiols, are typically first order with respect to each reactant. researchgate.net The rate of reaction is also dependent on the solvent polarity and its ability to solvate the transition state. researchgate.net For instance, the reaction rate of phenyl isocyanate with mercaptans has been observed to increase in the presence of a basic solvent or a catalyst like triethylamine (B128534). researchgate.net

In the context of indole chemistry, isocyanates can participate in N-carboxamidation reactions. For example, the reaction of 1H-indoles with various aryl isocyanates can be catalyzed by borane (B79455) Lewis acids like BCl₃, leading to the formation of urea derivatives in excellent yields. cardiff.ac.uk The reaction of 1H-indole with 3-(trifluoromethyl)phenyl isocyanate has been shown to produce the N-H inserted product in 82% yield on a gram scale. cardiff.ac.uk

The thermodynamics of reactions involving indole derivatives have been studied, for instance, in the context of hydrogen storage systems. A study on 1-methyl-indole revealed that the dehydrogenation reaction has a specific enthalpy of reaction, which is a key parameter for its application as a liquid organic hydrogen carrier. mdpi.com While this study does not directly involve the isocyanate group, it provides insight into the thermodynamic properties of the 1-methyl-indole core.

Table 1: Examples of Reaction Conditions for Isocyanate and Indole Reactions

ReactantsCatalyst/ConditionsProduct TypeYieldReference
1H-indole, phenyl isocyanate5 mol% BCl₃, 1,2-C₂H₄Cl₂, 60 °CN-carboxamidationExcellent cardiff.ac.uk
1H-indole, 3-(trifluoromethyl)phenyl isocyanateModified protocolN-H insertion82% cardiff.ac.uk
5-bromo-1-methylindole, 4-chlorophenyl isocyanateB(C₆F₅)₃C3 amide substitution- cardiff.ac.uk
Phenyl isocyanate, mercaptansTriethylamineThiocarbamate- researchgate.net

Identification of Reaction Intermediates

The identification of reaction intermediates is crucial for understanding the mechanism of a chemical transformation. In reactions involving isocyanates, several types of intermediates can be proposed. For instance, in the catalyzed reaction of phenyl isocyanate with mercaptans, the formation of a complex between the mercaptan and the catalyst (triethylamine) or a basic solvent is considered a primary stage. researchgate.net

In the context of Lewis acid-catalyzed reactions of indoles with isocyanates, the formation of adducts between the catalyst and the reactants has been proposed. For the reaction catalyzed by BCl₃, it is suggested that an adduct where the BCl₃ is bonded to the nitrogen atom of the indole is the most stable. cardiff.ac.uk In a reaction between 5-bromo-1-methylindole and 4-chlorophenyl isocyanate catalyzed by B(C₆F₅)₃, a boron adduct was isolated and characterized by X-ray diffraction. cardiff.ac.uk

In the hydrogenation of 1-methyl-indole, a partially hydrogenated intermediate, 1-methyl-4,5,6,7-tetrahydro-1H-indole (H4-MI), has been observed. mdpi.com This intermediate is formed in significant quantities initially and is then further hydrogenated. mdpi.com While this is not a reaction of the isocyanate group, it demonstrates that stable intermediates can be formed and identified in reactions involving the indole ring.

General methods for identifying reaction intermediates involve analyzing the reaction mixture at different time points and looking for species that are formed and then consumed as the reaction progresses. youtube.com

Influence of Solvent and Temperature on Reaction Outcomes

Solvent and temperature are critical parameters that can significantly influence the outcome of chemical reactions, including those involving isocyanates. The choice of solvent can affect reaction rates and, in some cases, the chemo- and regioselectivity of the reaction.

The effect of solvent on the reaction of phenyl isocyanate with alcohols has been described by multiparameter linear equations, where specific solvation was found to inhibit the reaction, while increased solvent polarity favored the process. researchgate.net In the synthesis of carmofur, a derivative of 5-fluorouracil, polar aprotic solvents such as pyridine (B92270), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), N-methyl-2-pyrrolidone (NMP), and 2-methoxyethyl ether (diglyme) have been used. researchgate.net

Temperature also plays a crucial role. For example, in the BCl₃-catalyzed N-carboxamidation of 1H-indoles with isocyanates, the reaction is carried out at 60 °C. cardiff.ac.uk In another instance, the reaction of 2-alkynyl anilines with aryl isocyanates was initially attempted at 80 °C in trifluorotoluene (TFT). cardiff.ac.uk

The Fischer indole synthesis, a fundamental reaction for creating the indole ring, often requires elevated temperatures. For instance, the condensation of phenylhydrazine (B124118) with 1,4-cyclohexanedione (B43130) monoethyleneacetal is followed by heating at 190 °C. rsc.org

Table 2: Influence of Solvent and Temperature on Selected Reactions

Reaction TypeSolventTemperature (°C)ObservationsReference
N-carboxamidation of 1H-indoles1,2-C₂H₄Cl₂60Optimized condition for BCl₃ catalysis cardiff.ac.uk
Reaction of 2-alkynyl anilines with aryl isocyanatesTrifluorotoluene (TFT)80Initial reaction condition cardiff.ac.uk
Fischer Indole Synthesis-190Required for cyclization rsc.org
Reaction of phenyl isocyanate with alcoholsVarious-Specific solvation inhibits, polarity favors researchgate.net
Synthesis of carmofurPyridine, DMF, DMSO, NMP, diglyme-Use of polar aprotic solvents researchgate.net

Applications in Advanced Organic Synthesis

Construction of Diverse Heterocyclic Systems

The reactivity of the isocyanate group is central to the construction of various heterocyclic systems. It can act as a linchpin in cyclization reactions, leading to the formation of new rings fused to the indole (B1671886) core or appended to it.

Quinazolinones: While direct synthesis of quinazolinones from 2-isocyanatoindoles is not the most common route, the isocyanate can serve as a precursor to the necessary intermediates. For instance, reaction of 5-chloro-2-isocyanato-1-methyl-1H-indole with an anthranilic acid derivative could, in principle, form an N-acylanthranilic acid. Subsequent cyclization, a common strategy for quinazolinone synthesis, would yield an indole-fused quinazolinone. nih.gov The general synthesis of quinazolinones often involves the cyclization of an acylated anthranilic acid or a related derivative. nih.govrsc.orgnih.gov

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles linked to the indole core can be readily envisioned starting from this compound. The isocyanate can react with hydrazine (B178648) to form a semicarbazide (B1199961) intermediate. Acylation of this intermediate followed by cyclodehydration, a standard method for 1,3,4-oxadiazole (B1194373) formation, would yield the desired indole-substituted oxadiazole. nih.govresearchgate.net Another approach involves the reaction of the isocyanate with a carbohydrazide, which could then be cyclized to the corresponding oxadiazole. nih.govijper.org

A plausible reaction scheme for the synthesis of an indole-substituted 1,3,4-oxadiazole is outlined below:

StepReactantsIntermediate/Product
1This compound, Hydrazine4-(5-chloro-1-methyl-1H-indol-2-yl)semicarbazide
24-(5-chloro-1-methyl-1H-indol-2-yl)semicarbazide, Acyl ChlorideN'-acyl-4-(5-chloro-1-methyl-1H-indol-2-yl)semicarbazide
3N'-acyl-4-(5-chloro-1-methyl-1H-indol-2-yl)semicarbazide2-(5-chloro-1-methyl-1H-indol-2-yl)-5-substituted-1,3,4-oxadiazole

The high electrophilicity of the isocyanate group in this compound makes it an excellent building block for creating larger, more complex polycyclic structures that contain urea (B33335) or carbamate (B1207046) linkages.

Urea Moieties: The reaction of isocyanates with primary or secondary amines is a fundamental and highly efficient method for the synthesis of unsymmetrical ureas. nih.govwikipedia.orgasianpubs.orgorganic-chemistry.org Thus, reacting this compound with a variety of amine-containing molecules can generate a diverse library of indole-urea derivatives. If the amine is part of a larger cyclic or polycyclic system, this reaction serves to append the indole moiety to that structure. Furthermore, intramolecular reactions are possible where an amine elsewhere in the molecule can attack the isocyanate, leading to the formation of a new heterocyclic ring containing the urea functionality.

Carbamate Moieties: In a similar fashion, the reaction of this compound with alcohols or phenols yields carbamate (urethane) derivatives. organic-chemistry.orgorganic-chemistry.orgnih.gov This transformation allows for the linkage of the indole core to other molecular fragments through a stable carbamate bond, providing a robust method for the synthesis of complex polycyclic systems.

The general reactions are depicted in the following table:

ReactionNucleophileResulting Moiety
Urea FormationPrimary or Secondary AmineIndole-Urea
Carbamate FormationAlcohol or Phenol (B47542)Indole-Carbamate

Recent studies have explored the use of Lewis acids, such as those based on boron, to catalyze the amidation of indoles with isocyanates, offering pathways to either N-carboxamidation or C3-amidation depending on the indole substrate and reaction conditions. cardiff.ac.uk Copper(I) catalysts have also been shown to be effective for the N-carboxamidation of indoles with isocyanates. rsc.org

Derivatization for Combinatorial Chemistry Libraries

Combinatorial chemistry aims to rapidly synthesize large libraries of related compounds for high-throughput screening in drug discovery and materials science. nih.gov The clean and high-yielding nature of isocyanate reactions makes this compound an ideal scaffold for such purposes. By reacting this single starting material with a diverse set of nucleophiles (e.g., amines, alcohols, hydrazines), a large and structurally varied library of indole derivatives can be quickly generated. nih.gov This parallel synthesis approach allows for the systematic exploration of the chemical space around the 5-chloro-1-methyl-1H-indole core.

Precursor to Biologically Relevant Scaffolds (Focus on Chemical Synthesis)

The indole nucleus is a prominent feature in a vast number of natural products and synthetic drugs, exhibiting a wide range of biological activities. Molecules containing the indole scaffold are known to act as, for example, anticancer agents and antihypertensives. The functional group handle provided by the isocyanate in this compound allows for the chemical synthesis of more complex molecules built upon this "privileged" indole scaffold. By using the reactions described above, this compound can be elaborated into larger structures that mimic or are analogous to known biologically active molecules, with the aim of discovering new therapeutic agents.

Role as a Key Intermediate in Multi-Step Synthesis of Complex Molecules

In the context of a multi-step total synthesis of a complex natural product or a designed target molecule, the introduction of a reactive functional group at a specific stage is often a critical strategic consideration. This compound can serve as such a key intermediate. Its synthesis from a precursor like 2-amino-5-chloro-1-methyl-1H-indole would install the highly reactive isocyanate group, poised for a specific bond-forming reaction later in the synthetic sequence. The isocyanate can be thought of as a "masked" carbonyl group that can be unraveled through its reaction with a nucleophile to form a stable urea or carbamate linkage, or to participate in a cyclization to build a key part of the target molecule's framework. The use of isocyanates as versatile intermediates is a common strategy in the synthesis of complex organic molecules. nih.gov

Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Complex Organic Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen skeleton of a molecule.

In the ¹H NMR spectrum of 5-chloro-2-isocyanato-1-methyl-1H-indole, distinct signals are expected for the aromatic protons on the indole (B1671886) ring and the protons of the N-methyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The presence of the electron-withdrawing chloro group at the C5 position and the isocyanate group at C2 will further influence the precise chemical shifts. The N-methyl group will give rise to a singlet in the upfield region.

For a closely related compound, 5-chloro-3-methyl-1H-indole, the following ¹H NMR data has been reported in deuterated chloroform (B151607) (CDCl₃) at 500 MHz: a singlet for the NH proton at δ 7.91, a doublet for the H4 proton at δ 7.57 (J = 1.8 Hz), a doublet for the H7 proton at δ 7.27 (J = 8.5 Hz), a double doublet for the H6 proton at δ 7.16 (J = 8.6, 2.0 Hz), a singlet for the H2 proton at δ 7.01, and a doublet for the methyl protons at δ 2.32 (J = 0.7 Hz). rsc.org This provides a basis for predicting the spectral features of this compound.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H4 ~7.6 d
H6 ~7.2 dd
H7 ~7.3 d
H3 ~6.5-7.0 s

Note: The predicted values are based on the analysis of related indole structures and the known effects of substituents.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule. The carbon of the isocyanate group (-N=C=O) is expected to have a characteristic chemical shift in the range of 120-140 ppm. The aromatic carbons of the indole ring will resonate in the 110-140 ppm region. The carbon atom bonded to the chlorine (C5) will have its chemical shift influenced by the halogen's electronegativity. The N-methyl carbon will appear at the most upfield position.

The ¹³C NMR data for 5-chloro-3-methyl-1H-indole shows signals at δ 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, and 9.63 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C2 ~130-140
C3 ~100-110
C3a ~125-135
C4 ~120-130
C5 ~125-135 (C-Cl)
C6 ~120-130
C7 ~110-120
C7a ~135-145
N-CH₃ ~30-40

Note: The predicted values are based on the analysis of related indole structures and the known effects of substituents.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. This is crucial for identifying the quaternary carbons and for confirming the position of the substituents on the indole ring. For instance, a correlation between the N-methyl protons and C2 and C7a would confirm the N1-methylation.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the through-space relationships between different parts of the molecule.

Infrared (IR) Spectroscopy for Characteristic Functional Group Signatures (e.g., Isocyanate stretch, Indole N-H stretch)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show a very strong and characteristic absorption band for the isocyanate group (-N=C=O). This asymmetric stretching vibration typically appears in the region of 2250-2275 cm⁻¹. The presence of an N-methyl group means there will be no N-H stretch for the indole ring itself. Other significant absorptions would include C-H stretching vibrations for the aromatic and methyl groups, and C=C stretching vibrations for the aromatic ring. A study on 6-isocyano-1-methyl-1H-indole (6ICMI) showed a strong isonitrile stretching frequency that was sensitive to the solvent environment, appearing around 2102 cm⁻¹. mdpi.com While an isocyanide is different from an isocyanate, this highlights the utility of such a functional group as an IR probe.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Isocyanate (-N=C=O) stretch 2250 - 2275 Strong, Sharp
Aromatic C-H stretch 3000 - 3100 Medium
Aliphatic C-H stretch (N-CH₃) 2850 - 3000 Medium
Aromatic C=C stretch 1450 - 1600 Medium to Strong

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through analysis of its fragmentation patterns. For this compound (C₁₀H₇ClN₂O), the nominal molecular weight is approximately 206.02 g/mol . uni.lu The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a second peak (M+2) at approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. For this compound, the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula C₁₀H₇ClN₂O. Predicted collision cross-section values for various adducts of this compound have been calculated, which can aid in its identification in complex mixtures when using ion mobility-mass spectrometry. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Notes
[M]⁺ 206.02414 Molecular ion
[M+H]⁺ 207.03197 Protonated molecule
[M+Na]⁺ 229.01391 Sodium adduct

Data sourced from PubChemLite, which provides predicted m/z values. uni.lu

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique utilized for the structural elucidation of compounds by fragmenting a selected precursor ion and analyzing the resulting product ions. In the case of this compound, MS/MS would provide invaluable information about its molecular structure by inducing characteristic fragmentation patterns.

The initial step in the MS/MS analysis involves the ionization of the parent molecule. The predicted monoisotopic mass of this compound is 206.02469 Da. uni.lu Depending on the ionization method used (e.g., Electrospray Ionization - ESI), the compound would likely be observed as a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 207.03197. uni.lu

Predicted MS/MS Fragmentation Data

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral Loss
207.03197 [M+H]⁺165.0423CNO
207.03197 [M+H]⁺150.0192CNO, CH₃
207.03197 [M+H]⁺130.0396C₂H₃NO

Predicted Collision Cross Section (CCS) Values

The collision cross section is a measure of the ion's size and shape in the gas phase. Predicted CCS values for various adducts of this compound provide additional parameters for its identification. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺207.03197140.0
[M+Na]⁺229.01391153.2
[M-H]⁻205.01741145.7
[M+NH₄]⁺224.05851162.6
[M+K]⁺244.98785148.3
[M+H-H₂O]⁺189.02195134.2

X-ray Crystallography for Absolute Structure Determination of Crystalline Derivatives

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule, provided that a suitable single crystal can be obtained. For this compound, which may be an oil or a solid at room temperature, derivatization to a crystalline solid might be necessary to facilitate this analysis.

The process involves irradiating a single crystal of the compound's derivative with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. This map allows for the precise determination of atomic positions, bond lengths, and bond angles, thus providing an unambiguous structural confirmation.

While a crystal structure for this compound itself is not publicly available, the technique has been successfully applied to numerous complex indole and isoquinoline (B145761) derivatives. For example, the crystal structure of a 5,6,8,12b-tetrahydroisoindolo[1,2-a]isoquinoline derivative was determined by single-crystal X-ray diffraction, confirming its molecular geometry. researchgate.net Similarly, the analysis of 5-chloro-1-(prop-2-ynyl)indoline-2,3-dione was performed using a Bruker APEX II CCD diffractometer, demonstrating the utility of this technique for halogenated indole compounds. researchgate.net

A hypothetical workflow for the X-ray crystallographic analysis of a crystalline derivative of this compound would involve:

Synthesis and purification of a suitable crystalline derivative.

Mounting a single crystal on a goniometer.

Data collection using an X-ray diffractometer.

Structure solution and refinement using specialized software.

The resulting crystallographic data would provide unequivocal proof of the compound's structure.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly relevant for a compound like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

The purity of the compound can be determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. The retention time of the compound under specific conditions serves as a key identifier. For instance, in the analysis of related indole derivatives, HPLC has been used to determine the concentration of indole-3-acetic acid with a retention time of 6.66 minutes under specific chromatographic conditions. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. Given the isocyanate group, careful consideration of the injection port temperature would be necessary to avoid thermal degradation.

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a characteristic mass spectrum for each component. This allows for both qualitative identification and quantitative analysis. GC-MS has been widely used for the analysis of isothiocyanates and various indole derivatives. researchgate.netmdpi.com

Typical Parameters for Chromatographic Analysis

TechniqueColumnMobile/Carrier GasDetectorApplication
HPLC C18, 5 µm, 4.6 x 250 mmAcetonitrile/Water GradientUV-Vis Diode ArrayPurity Assessment, Quantification
GC-MS DB-5ms, 30 m x 0.25 mmHeliumMass SpectrometerSeparation, Identification, Quantification

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are instrumental in defining the electronic landscape of 5-chloro-2-isocyanato-1-methyl-1H-indole. These calculations reveal the distribution of electrons within the molecule, highlighting regions of high or low electron density, which are key to its reactivity. The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a quantitative basis for understanding its electronic transitions and potential for chemical reactions.

The isocyanate group (-N=C=O) is a dominant feature in the electronic structure, characterized by its electron-withdrawing nature. This property significantly influences the electron density across the indole (B1671886) ring system. The chlorine atom at the 5-position further modulates this electronic distribution through its inductive and resonance effects.

Prediction of Reactivity and Regioselectivity via Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the reactivity and regioselectivity of chemical reactions. By examining the HOMO and LUMO, the theory identifies the most probable sites for electrophilic and nucleophilic attack.

For this compound, the LUMO is anticipated to be centered on the highly electrophilic carbon atom of the isocyanate group. This suggests that the molecule is particularly susceptible to nucleophilic attack at this position, a characteristic reaction pathway for isocyanates leading to the formation of ureas, carbamates, and other derivatives. The HOMO, conversely, is likely distributed across the electron-rich indole ring, indicating its potential to act as a nucleophile in certain reactions. The precise localization of these orbitals dictates the regioselectivity of its interactions.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a standard tool for the detailed investigation of reaction mechanisms. DFT calculations allow for the mapping of potential energy surfaces, identifying the transition states that connect reactants to products. This provides invaluable information on the energy barriers and feasibility of various reaction pathways.

In the context of this compound, DFT studies can model its reactions with nucleophiles, such as alcohols or amines. These models would calculate the geometries of the transition states and the activation energies involved, offering a step-by-step understanding of how bonds are formed and broken. Such studies are critical for optimizing reaction conditions and predicting the formation of specific products in synthetic chemistry.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of this compound are explored through conformational analysis. While the indole ring is largely planar and rigid, the isocyanate group possesses rotational freedom. Computational methods can determine the most stable conformations by calculating the relative energies of different spatial arrangements.

Furthermore, these analyses shed light on potential intermolecular interactions. The molecule can engage in various non-covalent interactions, such as dipole-dipole forces and van der Waals interactions. The chlorine atom and the isocyanate group can also participate in halogen bonding and hydrogen bonding (as an acceptor), respectively. Understanding these interactions is key to predicting the molecule's solid-state packing and its behavior in different solvent environments.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of this compound, capturing its motion and interactions over time. By simulating the molecule in the presence of solvent molecules, MD can reveal how the solvent influences its conformational preferences and reactivity.

These simulations can model the solvation shell around the molecule, showing the specific arrangement of solvent molecules and their interactions with different parts of the solute. This is particularly important for understanding reactions in solution, as the solvent can stabilize or destabilize reactants, products, and transition states, thereby affecting reaction rates and outcomes.

Future Research Perspectives and Challenges in Isocyanatoindole Chemistry

Development of Highly Selective and Green Synthetic Pathways to Isocyanatoindoles

The traditional synthesis of isocyanates often involves hazardous reagents like phosgene (B1210022), prompting a critical need for safer and more sustainable methods. rsc.org Future research will undoubtedly focus on developing green synthetic routes to isocyanatoindoles that are both highly selective and environmentally benign.

Key areas of development include:

Phosgene-Free Routes: Expanding on phosgene-free methods is paramount. chemrxiv.org Techniques such as the Curtius, Hofmann, or Lossen rearrangements of corresponding acyl azides, hydroxamic acids, or amides derived from indole (B1671886) carboxylic acids offer viable alternatives. The reductive carbonylation of nitroindoles or the oxidative carbonylation of aminoindoles are also promising avenues that avoid toxic intermediates. nih.govresearchgate.net

Catalytic Approaches: The use of transition metal catalysts for the direct carbonylation of nitro or aminoindoles with carbon monoxide represents a more atom-economical approach. nih.gov Another green strategy involves the dehydration of carbamic acids formed from the reaction of aminoindoles with carbon dioxide (CO2), presenting a mild, metal-free option. scholaris.ca

Process Optimization: Innovations such as microwave-assisted synthesis or the use of mechanochemistry could significantly improve reaction efficiency, reduce solvent use, and lower energy consumption in the synthesis of isocyanatoindole precursors. chemrxiv.org

Table 1: Comparison of Synthetic Pathways to Isocyanates

Method Starting Material Reagents Advantages Challenges
Phosgene Method Amine Phosgene (COCl₂) High yield, well-established Extremely toxic reagent, corrosive byproducts
Curtius Rearrangement Carboxylic Acid → Acyl Azide (B81097) DPPA, NaN₃; Heat or UV Phosgene-free, mild conditions possible Potential for explosive intermediates
Reductive Carbonylation Nitro Compound CO, Catalyst (e.g., Pd, Ru) Direct, avoids phosgene Often requires high pressure and temperature
Urea (B33335) Method Urea, Amine, Alcohol Various "Zero emission" potential, uses inexpensive urea Multi-step process

| CO₂ Dehydration | Amine | CO₂, Dehydrating Agent | Uses renewable CO₂, mild, metal-free | Requires effective dehydrating agent |

Exploration of Catalytic Asymmetric Transformations Involving the Isocyanato Group

The isocyanate group is an excellent electrophile for addition reactions, making it a prime target for asymmetric catalysis to generate chiral molecules. The development of catalytic asymmetric transformations involving the isocyanato group on an indole scaffold could provide access to a wide range of enantiomerically enriched compounds with potential biological activity.

Future research in this domain will likely focus on:

Asymmetric Cycloadditions: Palladium-catalyzed dynamic kinetic asymmetric transformations (DYKAT) have been successfully applied to the reaction of isocyanates with substrates like vinylaziridines to produce chiral imidazolidinones. nih.govacs.org Exploring similar cycloadditions with isocyanatoindoles could yield novel chiral heterocyclic systems.

Enantioselective Hydroamination: The development of catalysts, particularly those based on earth-abundant metals like iron, for the enantioselective addition of amines to the isocyanate group would be a significant advance. acs.org This would provide a direct route to chiral indole-based ureas.

C-H Functionalization: Transition-metal-catalyzed C-H bond additions to isocyanates have emerged as a powerful, atom-economic strategy for amide synthesis. nih.gov Applying this methodology in an asymmetric fashion to intramolecular reactions on an isocyanatoindole substrate could lead to the stereocontrolled synthesis of complex, fused-ring indole derivatives.

Table 2: Catalytic Systems for Asymmetric Isocyanate Reactions

Catalyst Type Transformation Isocyanate Substrate Key Features Reference
Palladium(0) with Chiral Ligands Dynamic Kinetic Asymmetric Cycloaddition Aryl and Alkyl Isocyanates High yields and enantioselectivity for imidazolidin-2-ones. nih.govacs.org
Iron(II) Complexes Hydroamination Aryl and Alkyl Isocyanates Utilizes an earth-abundant metal; selectivity can be an issue. acs.org

| Cobalt(III) Complexes | C-H Bond Amidation | Aryl and Alkyl Isocyanates | First-row transition metal catalysis; good functional group tolerance. | nih.gov |

Innovative Applications in Material Science or Advanced Chemical Processes

Isocyanates are fundamental building blocks for polyurethane polymers. rsc.org Isocyanatoindoles, as functionalized monomers, could be used to create novel polymers with unique properties imparted by the indole ring, such as fluorescence, conductivity, or enhanced thermal stability.

Prospective applications include:

Smart Polymers: Incorporating the indole moiety into polyurethane backbones could lead to materials that respond to external stimuli (e.g., pH, light, temperature), finding use in sensors, drug delivery systems, or self-healing materials.

High-Performance Materials: The rigid, aromatic structure of the indole nucleus could be leveraged to synthesize polyurethanes or polyureas with high thermal stability and mechanical strength for demanding applications.

Chiral Stationary Phases (CSPs): Functionalized isocyanates are used to prepare CSPs for chiral chromatography. 5-Chloro-2-methylphenyl isocyanate, a related compound, has been used to synthesize a carbamoylated cyclodextrin (B1172386) CSP. sigmaaldrich.com Similarly, chiral derivatives made from isocyanatoindoles could be valuable for creating new stationary phases for separating enantiomers.

Computational Design of Novel Isocyanatoindole Reactivity

Computational chemistry is an increasingly powerful tool for predicting and understanding chemical reactivity, guiding experimental design, and accelerating discovery. arxiv.org For isocyanatoindoles, computational methods can provide crucial insights.

Future directions for computational research include:

Reaction Mechanism Elucidation: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to map the potential energy surfaces of reactions involving isocyanatoindoles. This can help elucidate mechanistic pathways, identify transition states, and explain observed regioselectivity, as has been done for other isocyanate reactions. nih.gov

Catalyst Design: Computational screening can identify promising new catalysts and ligands for asymmetric transformations. By modeling the interactions between the catalyst, the isocyanatoindole substrate, and the nucleophile, researchers can rationally design systems that maximize enantioselectivity.

Predicting Properties: The rise of artificial intelligence (AI) and machine learning in chemistry promises to transform materials discovery. americanchemistry.comyoutube.com These tools could be trained to predict the properties of polymers derived from novel isocyanatoindole monomers, allowing for the in-silico design of materials with specific, targeted characteristics.

Addressing Stability and Handling Challenges of Reactive Isocyanato Compounds

The high reactivity of the isocyanate group, while synthetically useful, also presents significant challenges in terms of stability and handling. lifespecialtycoatings.com Isocyanatoindoles are expected to share these characteristics.

Key challenges and mitigation strategies include:

Moisture Sensitivity: Isocyanates react readily with water to form an unstable carbamic acid, which decarboxylates to an amine. This amine can then react with another isocyanate molecule to form a urea, leading to solid precipitate formation. In sealed containers, the liberated CO₂ can cause a dangerous pressure buildup. lifespecialtycoatings.comicheme.org Rigorous exclusion of moisture during storage and handling is essential, often requiring the use of dry solvents and inert atmospheres (e.g., nitrogen or argon). icheme.org

Self-Polymerization: Many isocyanates can undergo self-polymerization (e.g., dimerization to form uretidinediones or trimerization to isocyanurates), especially during prolonged storage or at elevated temperatures. icheme.orggoogle.com The addition of stabilizers, such as certain phenols, can suppress this tendency. google.com Research into storage-stable solid forms of isocyanates is also an active area. google.com

Toxicity: Isocyanate monomers are known irritants to the skin, eyes, and respiratory tract and can act as respiratory sensitizers. icheme.org All handling should be performed in well-ventilated areas, such as a fume hood, with appropriate personal protective equipment (PPE), including gloves and eye protection.

Q & A

Advanced Research Question

  • Chromatography : Use HPLC with UV detection (λ = 254 nm) and C18 columns. For example, indole derivatives with >95% purity were confirmed via TLC (Rf = 0.72–0.88 in CH₂Cl₂/MeOH) .
  • Mass spectrometry : FAB-HRMS or ESI-HRMS to detect trace impurities (e.g., m/z 263.0183 for brominated analogs) .
  • Thermal analysis : DSC/TGA to monitor decomposition temperatures (e.g., indole derivatives decompose above 200°C) .

How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Advanced Research Question

  • Docking studies : Use software like AutoDock to predict binding modes with biological targets (e.g., Flt3 kinase for indole-based inhibitors) .
  • ADMET prediction : Tools like SwissADME estimate logP (target ~2–3 for blood-brain barrier penetration) and solubility (e.g., indole-5-carboxylic acid derivatives with logP = 2.96) .
  • QSAR models : Correlate substituent electronic effects (Hammett σ) with activity (e.g., electron-withdrawing groups enhance stability) .

What safety protocols are essential for handling isocyanato-functionalized indoles?

Basic Research Question

  • Ventilation : Use fume hoods with HEPA filters to capture volatile isocyanates.
  • PPE : Wear OV/AG/P99 respirators (EU) or NIOSH-approved equivalents to prevent respiratory irritation .
  • Spill management : Neutralize spills with aqueous NaHCO₃ or specialized absorbents to prevent hydrolysis hazards .

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